6-(Trifluoromethyl)indole-3-carbohydrazide
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Overview
Description
6-(Trifluoromethyl)indole-3-carbohydrazide is a chemical compound with the molecular formula C10H8F3N3O and a molecular weight of 243.19 g/mol . This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product. The reaction conditions are relatively simple and environmentally friendly, making it a suitable approach for industrial production .
Chemical Reactions Analysis
6-(Trifluoromethyl)indole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents for other transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Trifluoromethyl)indole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds and materials.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Due to its potential therapeutic properties, it is explored for drug development and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
6-(Trifluoromethyl)indole-3-carbohydrazide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
2-Trifluoromethylindole: Another trifluoromethylated indole with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3N3O |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)5-1-2-6-7(9(17)16-14)4-15-8(6)3-5/h1-4,15H,14H2,(H,16,17) |
InChI Key |
ZJCZBXYOAOVNKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)NN |
Origin of Product |
United States |
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